molecular formula C23H19BrN4O3 B3231634 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1326901-00-1

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3231634
CAS No.: 1326901-00-1
M. Wt: 479.3
InChI Key: SRYPEPFYJQVOSQ-UHFFFAOYSA-N
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Description

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.3. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring, a pyridine moiety, and a bromophenyl group. Its molecular formula is C19H18BrN3O2C_{19}H_{18}BrN_{3}O_{2}, with a molecular weight of approximately 396.26 g/mol. The significant structural components include:

  • Oxadiazole ring : Known for various biological activities including anticancer properties.
  • Pyridine moiety : Often associated with neuroprotective and anti-inflammatory effects.
  • Bromophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. For instance:

  • In vitro studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of action : Studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
  • Case Study : A study involving the compound's effect on A549 lung adenocarcinoma cells revealed that it inhibited cell proliferation by promoting cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial assays : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis, which is common among compounds featuring heterocyclic structures like oxadiazoles .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays:

  • In vivo models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Cell-based assays : In vitro studies using macrophage cell lines demonstrated that the compound effectively inhibited lipopolysaccharide (LPS)-induced inflammation by downregulating NF-kB signaling pathways .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerA549 Cell ProliferationIC50 < 10 µM
AntimicrobialMIC against E. coliMIC = 32 µg/mL
Anti-inflammatoryTNF-alpha Reduction50% reduction at 20 mg/kg

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-15-2-4-16(5-3-15)12-25-20(29)14-28-13-18(8-11-21(28)30)23-26-22(27-31-23)17-6-9-19(24)10-7-17/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYPEPFYJQVOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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